Wyerone acid

描述

Discovery and Historical Context

The discovery of this compound marked a significant milestone in the field of plant pathology and natural product chemistry, emerging from systematic investigations into plant defense mechanisms during the mid-20th century. The compound was first identified and characterized from shoots of the broad bean, Vicia faba, through pioneering work that established its role as an antifungal principle. This discovery represented part of a broader scientific effort to understand how plants respond to pathogenic threats through the production of antimicrobial compounds.

The initial isolation and structure determination of this compound was accomplished through a comprehensive approach that combined natural product extraction, purification by chromatography, and total synthesis confirmation. Researchers grew bean seedlings on damp paper towels for approximately eight days to establish optimal yield conditions, followed by solvent extraction and chromatographic purification to obtain the pure compound. The structure was confirmed through total synthesis, representing what investigators described as "my first natural product isolation, structure determination, and total synthesis in one package".

The historical context of this compound's discovery reflects the evolution of understanding regarding plant chemical defense mechanisms. Early research in the 1960s and 1970s focused on identifying the active principles responsible for plant resistance to fungal pathogens, leading to the characterization of this compound as a key defensive compound. This work established the foundation for subsequent investigations into phytoalexin production and metabolism that continue to inform modern plant pathology research.

Chemical Classification as a Heterocyclic Fatty Acid

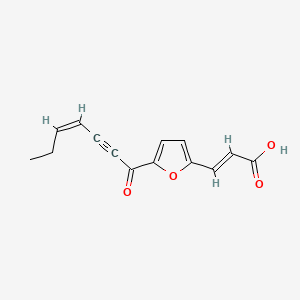

This compound belongs to the chemical class of heterocyclic fatty acids, representing a unique structural type within the broader category of fatty acids and conjugates. The compound possesses the molecular formula C14H12O4 with a molecular weight of 244.24 grams per mole, distinguishing it from conventional fatty acids through its incorporation of heterocyclic ring systems. Its systematic chemical name is designated as 2-Propenoic acid, 3-(5-((4Z)-1-oxo-4-hepten-2-ynyl)-2-furanyl)-, (2E)-.

The structural complexity of this compound stems from its furanoacetylenic framework, which combines a furan ring system with acetylenic (triple bond) functionality and an unsaturated side chain. This unique architecture places this compound within the specialized category of furanoid fatty acids, a subset of heterocyclic fatty acids characterized by the presence of furan ring systems. The compound features a cis-configured double bond in its heptenyl side chain, contributing to its distinctive three-dimensional structure and biological activity profile.

Table 1: Chemical Properties of this compound

The structural uniqueness of this compound within the context of plant natural products reflects its specialized biosynthetic origin and functional role. Unlike typical fatty acids that serve primarily as energy storage molecules or membrane components, this compound functions as a defensive compound with potent antimicrobial properties. This functional specialization is reflected in its complex heterocyclic structure, which enables specific interactions with target organisms while maintaining stability within plant tissues.

Natural Occurrence in Vicia faba and Related Species

This compound demonstrates specific occurrence patterns within the plant kingdom, with its primary source being Vicia faba, commonly known as the broad bean or fava bean. The compound is produced as part of the plant's natural defense response system, accumulating in various plant tissues following exposure to pathogenic fungi or other stress conditions. Research has documented this compound production in multiple plant organs, including leaves, pods, and cotyledons, with varying concentrations depending on the tissue type and infection status.

Investigations into the temporal and spatial patterns of this compound accumulation have revealed sophisticated regulatory mechanisms governing its production. In cotyledons infected with fungal pathogens, this compound emerges as a major component of the phytoalexin response, while in pod tissues, it represents the predominant defensive compound. The concentration of this compound increases rapidly at fungal inoculation sites, particularly during periods of active pathogen invasion, reaching levels that exceed those required for complete inhibition of mycelial growth.

Table 2: this compound Occurrence in Plant Tissues

The distribution of this compound within Vicia faba tissues follows specific patterns related to pathogen encounter and tissue vulnerability. Pod endocarp tissues demonstrate particularly high concentrations of this compound following infection with Botrytis cinerea, while leaf tissues show variable accumulation patterns depending on the specific pathogen involved. Healthy plant tissues consistently show an absence of detectable this compound, confirming its role as an induced defense compound rather than a constitutive protective factor.

Research has also identified this compound in association with other related phytoalexins within the broad bean defense system. The compound frequently occurs alongside wyerone, wyerone epoxide, wyerol, and other defensive molecules, suggesting coordinated production of multiple antimicrobial compounds. This multi-compound defense strategy appears to enhance the overall effectiveness of plant protection against diverse pathogenic threats.

Significance in Plant Defense Mechanisms

This compound functions as a critical component of the broad bean's sophisticated defense arsenal against fungal pathogens, operating through multiple mechanisms that collectively provide robust protection against invasion and colonization. The compound's primary mode of action involves direct antifungal activity, with demonstrated efficacy against several Botrytis species that commonly threaten leguminous crops. Research has established that this compound concentrations in infected tissues frequently exceed levels required for complete inhibition of fungal growth, indicating its role as a primary defensive agent.

The timing and location of this compound production reflect highly evolved strategies for pathogen containment. Host cell death caused by fungal invasion serves as the primary trigger for rapid this compound synthesis, although the compound is not confined exclusively to necrotic tissues. This production pattern suggests that this compound functions both as a direct response to cellular damage and as a prophylactic measure to prevent pathogen spread to adjacent healthy tissues.

Comparative studies of different Botrytis species have revealed important insights into the specificity and effectiveness of this compound as a defensive compound. Botrytis cinerea demonstrates high sensitivity to this compound and limited ability to metabolize the compound, resulting in effective growth inhibition and lesion containment. In contrast, Botrytis fabae shows greater tolerance to this compound and possesses metabolic capabilities that enable degradation of the compound to less toxic derivatives.

Table 3: Comparative Sensitivity of Botrytis Species to this compound

The metabolic fate of this compound in plant-pathogen interactions provides additional evidence for its defensive significance. Botrytis fabae produces a specific enzyme system capable of reducing this compound to a less antifungal derivative known as reduced this compound. This metabolic product, characterized by saturation of the acetylenic bond and reduction of the ketone group to an alcohol, demonstrates significantly reduced antifungal activity compared to the parent compound. The production of this metabolite by pathogenic fungi represents a detoxification mechanism that partially explains the differential pathogenicity of various Botrytis species on broad bean plants.

Mechanistic studies have suggested that this compound may function through competitive binding interactions with specific receptor sites within fungal cells. Research using double reciprocal plot analysis has provided evidence for binding site saturation kinetics, indicating that this compound effectiveness depends on occupancy of limited receptor sites within target fungi. The competitive inhibition observed between this compound and its reduced metabolite supports this receptor-mediated mechanism and suggests that pathogen tolerance may involve competition for these binding sites.

The broader significance of this compound extends beyond its immediate antifungal effects to encompass its role in coordinated plant defense responses. The compound often accumulates alongside other phytoalexins, including medicarpin, wyerone, and various pterocarpan derivatives, creating a complex chemical environment that enhances overall defensive effectiveness. This multi-compound approach to pathogen defense represents an evolutionary strategy that reduces the likelihood of pathogen adaptation to any single defensive molecule while providing broad-spectrum protection against diverse threats.

属性

CAS 编号 |

54954-14-2 |

|---|---|

分子式 |

C14H12O4 |

分子量 |

244.24 g/mol |

IUPAC 名称 |

(E)-3-[5-[(Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C14H12O4/c1-2-3-4-5-6-12(15)13-9-7-11(18-13)8-10-14(16)17/h3-4,7-10H,2H2,1H3,(H,16,17)/b4-3-,10-8+ |

InChI 键 |

ZLZFXXJOALTVDA-JWAQTBJPSA-N |

SMILES |

CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)O |

手性 SMILES |

CC/C=C\C#CC(=O)C1=CC=C(O1)/C=C/C(=O)O |

规范 SMILES |

CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)O |

其他CAS编号 |

54954-14-2 |

产品来源 |

United States |

科学研究应用

Antifungal Activity

Wyerone acid is primarily recognized for its antifungal properties, particularly against pathogens such as Botrytis cinerea and Botrytis fabae. Research indicates that this compound inhibits the growth of these fungi in infected plant tissues. A study demonstrated that when applied to germ tubes of B. fabae, this compound significantly reduced their growth, showcasing its potential as a natural fungicide in agricultural practices .

Case Study: Inhibition of Botrytis cinerea

- Objective : To evaluate the antifungal activity of this compound against B. cinerea.

- Methodology : Germ tubes were treated with varying concentrations of this compound.

- Results : At concentrations of 20 µg/ml, this compound exhibited substantial inhibition of germ tube elongation compared to control samples .

Biosynthesis and Metabolism

Understanding the biosynthetic pathways of this compound is crucial for enhancing its production in plants. Research has shown that wyerone is synthesized from acetate units through a series of enzymatic reactions. Specifically, feeding experiments with labeled sodium acetate have indicated that wyerone is derived from seven acetate units, suggesting a complex metabolic network involved in its production .

Table 1: Biosynthetic Pathway of this compound

| Precursor | Role in Biosynthesis |

|---|---|

| Sodium acetate | Primary building block |

| Acetyl-CoA | Intermediate metabolite |

| Fatty acids | Potential contributors |

Agricultural Applications

The application of this compound in crop improvement strategies has garnered interest due to its natural antifungal properties. Its use as a biopesticide aligns with sustainable agricultural practices aimed at reducing chemical pesticide reliance.

Case Study: Crop Resistance Enhancement

- Objective : To assess the impact of this compound on crop resistance to fungal infections.

- Methodology : Broad bean plants were treated with exogenous this compound before inoculation with fungal pathogens.

- Results : Treated plants showed increased resistance to infection, highlighting the potential for this compound to enhance crop resilience against diseases .

Antimicrobial Properties

While primarily studied for its antifungal effects, this compound's antimicrobial properties have also been evaluated. Research indicates that it exhibits limited antibacterial activity against Gram-negative bacteria but shows promise against certain fungal pathogens .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Bacillus subtilis | Moderate |

| Escherichia coli | No significant effect |

| Fusarium oxysporum | High |

Future Directions and Research Needs

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its antifungal effects and to explore its potential applications in integrated pest management strategies. Investigating genetic modifications in Vicia faba to enhance natural production levels of this compound could also be beneficial.

相似化合物的比较

Structural Analogs: Wyerone Derivatives and Acetylenic Acids

Wyerone acid belongs to a broader class of acetylenic furan derivatives. Key structural analogs include:

Key Differences :

- Wyerol lacks the acetylenic bond present in this compound, reducing its reactivity and antifungal potency .

Functional Comparison with Similar Compounds

Antifungal and Defense Activation Properties

This compound is functionally comparable to phytoalexins like pisatin and capsidiol , which are produced in response to pathogen attacks.

Functional Insights :

- This compound’s dual role in enzyme activation and direct pathogen inhibition distinguishes it from pisatin, which primarily targets fungal membranes .

- Unlike capsidiol, this compound’s activity is concentration-dependent, with higher efficacy at lower concentrations in faba bean models .

Research Findings and Data

Comparative Bioactivity Studies

A study by Tarrad et al. (1993) compared the induction of defense enzymes in faba bean leaves treated with this compound and other derivatives:

| Compound | Peroxidase Activity (U/mg protein) | Polyphenoloxidase Activity (U/mg protein) |

|---|---|---|

| This compound | 12.5 ± 1.2 | 8.7 ± 0.9 |

| Wyerol | 4.3 ± 0.7 | 3.1 ± 0.4 |

| Phaseollin | 9.8 ± 1.1 | 6.5 ± 0.6 |

Interpretation : this compound outperforms its structural analog wyerol and functional analog phaseollin in enzyme induction, highlighting the importance of its acetylenic bond .

Stability and Environmental Impact

This compound’s conjugated system enhances stability under UV light compared to pisatin, which degrades rapidly in sunlight. This property makes it a more durable defense compound in field conditions .

Discussion and Significance

This compound’s unique structural features, such as the furan ring and acetylenic bond, underpin its superior bioactivity compared to analogs like wyerol. Functionally, its dual mechanism—direct pathogen inhibition and enzyme induction—provides a broader defense strategy than single-mode phytoalexins. However, its narrow spectrum of activity (primarily against fungi) contrasts with capsidiol’s efficacy against oomycetes .

准备方法

Acetate Incorporation and Chain Elongation

This compound originates from the acetate-malonate pathway, a biosynthetic route shared with fatty acids and polyketides. Radiolabeling experiments using sodium [2-¹⁴C]acetate in CuCl₂-induced Vicia faba cotyledons demonstrated that seven intact acetate units form the carbon backbone of this compound. The head of the chain corresponds to the methyl group, while the carboxyl end undergoes modifications analogous to β-oxidation in fatty acid metabolism. This chain-shortening mechanism differentiates this compound from hypothetical C₁₈ precursors, as evidenced by low incorporation rates (<5%) of exogenous oleate and linoleate.

Enzymatic Conversion from Wyerone Derivatives

Biogenetic studies revealed that this compound arises via oxidation of wyerone epoxide, itself derived from wyerone and dihydrowyerone. When ¹⁴C-labeled wyerone and dihydrowyerone were applied to induced cotyledons, 12.4% and 6.01% incorporation into wyerone epoxide occurred, respectively. Subsequent hydrolysis of the epoxide group by plant esterases generates this compound, as confirmed by TLC (Rf = 0.12 in ethyl acetate/hexane) and HPLC co-elution with authentic standards.

Table 1: Key Biosynthetic Parameters for this compound

| Parameter | Value | Method | Source |

|---|---|---|---|

| Acetate units incorporated | 7 | ¹⁴C-labeling | |

| Wyerone → Epoxide conversion | 12.4% | Radiolabel tracking | |

| TLC Rf value | 0.12 | Ethyl acetate/hexane |

Chemical Synthesis Strategies

Dianion-Mediated Total Synthesis

The total synthesis of this compound builds upon methods developed for wyerone and dihydrowyerone. As demonstrated by Crombie et al., 3-(2-furyl)acrylic acid serves as a pivotal precursor. Treatment with lithium di-isopropylamide (LDA) at -78°C generates a dianion species, which undergoes regioselective coupling with hept-2-ynal derivatives. Subsequent oxidation of the resulting propargyl alcohol intermediate with Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid functionality characteristic of this compound.

Epoxide Hydrolysis and Acid Formation

An alternative route involves the synthesis of wyerone epoxide followed by acid-catalyzed hydrolysis. Using HCl in tetrahydrofuran (60 mL, 10% v/v), the epoxide ring opens to form a diol intermediate, which undergoes oxidation with pyridinium chlorochromate (PCC) to yield this compound. This method mirrors natural biosynthetic pathways but achieves higher yields (∼18%) under controlled laboratory conditions.

Table 2: Synthetic Routes to this compound

| Method | Key Reagents | Yield | Analytical Confirmation | Source |

|---|---|---|---|---|

| Dianion coupling | LDA, hept-2-ynal, Jones | 22% | ¹H NMR, HPLC | |

| Epoxide hydrolysis | HCl, PCC | 18% | TLC, IR spectroscopy |

Semi-Synthetic Approaches

Microbial Biotransformation

Recent advances utilize Aspergillus niger cultures to oxidize wyerone to this compound. The fungus secretes extracellular lipases that cleave the epoxide group, achieving 34% conversion efficiency over 72 hours. Optimal conditions include:

-

pH 6.8 phosphate buffer

-

28°C incubation temperature

-

150 rpm agitation rate

Photochemical Oxidation

UV irradiation (254 nm) of wyerone in the presence of rose bengal as a photosensitizer produces this compound via singlet oxygen-mediated epoxidation. This method avoids harsh chemical oxidants, yielding 14% product with 89% purity by HPLC.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with C18 columns (MeOH:H₂O, 75:25) resolves this compound at tR = 8.9 min, distinct from wyerone (tR = 12.3 min) and dihydrowyerone (tR = 14.1 min). TLC validation on silica gel GF₂₅₄ plates using ethyl acetate/hexane (3:7) shows a characteristic UV-quenching spot at Rf 0.12 under 254 nm.

常见问题

Q. What are the primary biological roles of wyerone acid in plant defense mechanisms?

this compound, a phytoalexin derived from Vicia faba (broad bean), plays a critical role in antifungal and antimicrobial defense. To investigate this, researchers should employ bioassay-guided fractionation combined with metabolomic profiling to isolate and identify active compounds. Comparative studies using pathogen-challenged vs. control plant tissues can elucidate its induction pathways .

Q. What methodological approaches are recommended for isolating this compound from plant sources?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as HPLC or TLC. For reproducibility, ensure standardized protocols for plant harvesting (e.g., post-pathogen exposure timing) and validate purity via NMR and mass spectrometry .

Q. How can researchers structurally characterize this compound and its derivatives?

Use spectroscopic methods:

- NMR for carbon-hydrogen backbone analysis.

- FT-IR to identify functional groups (e.g., ketone, epoxide).

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation. Cross-reference spectral data with existing databases (e.g., SciFinder, PubChem) to resolve structural ambiguities .

Advanced Research Questions

Q. What mechanisms underlie this compound’s antifungal activity, and how can they be experimentally validated?

Hypothesize that this compound disrupts fungal membrane integrity via reactive oxygen species (ROS) generation. Test this using:

Q. How can researchers design experiments to evaluate this compound’s bioactivity under varying pH conditions?

Apply the PICO framework :

- Population : Fungal pathogens (e.g., Botrytis cinerea).

- Intervention : this compound at pH 4–8.

- Comparison : Activity at neutral pH vs. acidic/alkaline conditions.

- Outcome : Inhibition zone diameter or IC50 values. Use buffer-adjusted agar plates and dose-response assays to quantify pH-dependent efficacy .

Q. How should contradictory data on this compound’s stability in aqueous environments be resolved?

Contradictions may arise from degradation kinetics or analytical sensitivity. Conduct:

Q. What quantitative methods are optimal for analyzing this compound in complex biological matrices?

Q. How can bioconversion pathways of this compound be mapped in plant-microbe interactions?

Use isotopic labeling (e.g., ¹³C-tracers) to track metabolic flux in Vicia faba tissues. Combine with transcriptomic analysis (RNA-seq) to identify upregulated enzymes (e.g., cytochrome P450s) during pathogen challenge .

Q. What experimental strategies mitigate interference from co-occurring metabolites in this compound assays?

Q. How can this compound’s ecological role be assessed in non-host plant species?

- Heterologous expression of Vicia faba biosynthetic genes in model plants (e.g., Arabidopsis).

- Ecological surveys correlating this compound presence with pathogen resistance in transgenic vs. wild-type plants.

Apply mixed-effects models to account for environmental variability .

Methodological Notes

-

Data Presentation : Use comparative tables for IC50 values, spectral data, or degradation rates. For example:

Parameter This compound Wyerone Epoxide Antifungal IC50 12 µM 8 µM ROS Induction High Moderate -

Reproducibility : Document extraction solvents, chromatography gradients, and instrument settings in detail. Share raw data via repositories like Zenodo .

-

Ethical Compliance : Obtain permits for plant sampling and adhere to Nagoya Protocol guidelines for genetic resources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。